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Compound of Interest

Compound Name:
2,1,3-Benzothiadiazole-4-

carbaldehyde

Cat. No.: B1305858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,1,3-benzothiadiazole-4-
carbaldehyde, a valuable building block in the development of novel therapeutic agents and

functional materials. The presented methodology is based on the organocatalytic formylation of

a boronic acid precursor, a modern and efficient approach.

Introduction
2,1,3-Benzothiadiazole and its derivatives are important scaffolds in medicinal chemistry and

materials science due to their unique electronic properties and biological activities. The

introduction of a carbaldehyde group at the 4-position provides a versatile handle for further

molecular elaboration, enabling the synthesis of a wide range of derivatives for screening and

application. The following protocol details a two-step synthesis commencing with the borylation

of 2,1,3-benzothiadiazole to yield the boronic acid precursor, followed by an organocatalytic

formylation to afford the target aldehyde.

Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 2,1,3-
benzothiadiazole-4-carbaldehyde. Please note that yields are indicative and may vary based

on experimental conditions and scale.
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Step Reaction
Starting
Material

Key
Reagents

Product
Typical
Yield (%)

1

Iridium-

catalyzed C-

H Borylation

2,1,3-

Benzothiadia

zole

B₂(pin)₂,

[Ir(OMe)COD

]₂, dtbpy

2,1,3-

Benzothiadia

zole-4-

boronic acid

pinacol ester

60-70%

2

Organocataly

tic

Formylation

2,1,3-

Benzothiadia

zole-4-

boronic acid

Glyoxylic

acid,

Morpholine

2,1,3-

Benzothiadia

zole-4-

carbaldehyde

70-80%

Experimental Protocols
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-boronic
acid pinacol ester
This procedure is adapted from modern C-H activation methodologies for the regioselective

borylation of heterocyclic compounds.

Materials:

2,1,3-Benzothiadiazole

Bis(pinacolato)diboron (B₂(pin)₂)

[Ir(OMe)COD]₂ (μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

Inert gas (Argon or Nitrogen)

Standard glassware for anhydrous reactions
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Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

In a dry Schlenk flask under an inert atmosphere, combine 2,1,3-benzothiadiazole (1.0 eq),

bis(pinacolato)diboron (1.2 eq), [Ir(OMe)COD]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-

bipyridine (3.0 mol%).

Add anhydrous solvent (e.g., THF) to the flask.

Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexane as the eluent to afford 2,1,3-benzothiadiazole-4-boronic acid pinacol ester

as a solid.

Step 2: Synthesis of 2,1,3-Benzothiadiazole-4-
carbaldehyde
This protocol utilizes an organocatalytic formylation of the boronic acid precursor.[1]

Materials:

2,1,3-Benzothiadiazole-4-boronic acid (or its pinacol ester)

Glyoxylic acid monohydrate

Morpholine

Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
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Standard laboratory glassware

Silica gel for column chromatography

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

To a solution of 2,1,3-benzothiadiazole-4-boronic acid (1.0 eq) in the chosen solvent (e.g.,

DMF), add glyoxylic acid monohydrate (1.5 eq) and morpholine (2.0 eq).

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.

After the reaction is complete, pour the mixture into water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane) to yield 2,1,3-benzothiadiazole-4-
carbaldehyde.

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2,1,3-
benzothiadiazole-4-carbaldehyde.

Step 1: C-H Borylation Step 2: Organocatalytic Formylation

2,1,3-Benzothiadiazole B₂(pin)₂, [Ir(OMe)COD]₂, dtbpy
Anhydrous THF, 80°C

Reaction
Solvent Removal &

Column Chromatography

Purification
2,1,3-Benzothiadiazole-4-boronic

acid pinacol ester
Glyoxylic acid, Morpholine

DMF, Room Temp.
Starting Material Aqueous Workup &

Column Chromatography

Purification
2,1,3-Benzothiadiazole-4-carbaldehyde
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Caption: Synthetic workflow for 2,1,3-benzothiadiazole-4-carbaldehyde.

Logical Relationship of Synthesis
The diagram below outlines the logical progression from the starting material to the final

product.

Start:
2,1,3-Benzothiadiazole

Intermediate:
2,1,3-Benzothiadiazole-4-boronic acid derivative

C-H Borylation

Final Product:
2,1,3-Benzothiadiazole-4-carbaldehyde

Organocatalytic Formylation

Click to download full resolution via product page

Caption: Logical steps in the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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